molecular formula C31H64 B3048091 2-Methyltriacontane CAS No. 1560-72-1

2-Methyltriacontane

Cat. No. B3048091
CAS RN: 1560-72-1
M. Wt: 436.8 g/mol
InChI Key: XXXQDPROWGQIIR-UHFFFAOYSA-N
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Description

2-Methyltriacontane is a chemical compound with the formula C31H64 . It has a molecular weight of 436.8399 . The IUPAC Standard InChI for this compound is InChI=1S/C31H64/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(2)3/h31H,4-30H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of this compound consists of 31 carbon atoms and 64 hydrogen atoms . The structure can be represented as a chain of carbon atoms, with hydrogen atoms attached, and a methyl group (CH3) attached to the second carbon atom from one end .


Physical And Chemical Properties Analysis

This compound is a hydrocarbon with a molecular weight of 436.8399 . More detailed physical and chemical properties were not available in the web search results.

Scientific Research Applications

  • Insect Behavior Modulation : 2-Methyltriacontane plays a role in modifying the behavior of certain insects. Research has shown its effect on male house flies' courtship behavior. It notably increased the time and frequency of contacts and copulatory attempts made with treated models, indicating its potential as a bioactive compound in entomological studies (Adams, Nelson, & Fatland, 1995).

  • Cuticular Hydrocarbons Analysis : The study of this compound in cuticular hydrocarbons provides insights into the chemical ecology of insects. Differences in these hydrocarbons between laboratory and field colonies of ants have been observed, with this compound identified notably in laboratory-held ants. This research enhances our understanding of ant ecology and behavior (Tissot, Nelson, & Gordon, 2001).

  • Natural Product Extraction : Although not directly about this compound, related research indicates the importance of studying hydrocarbons like this compound in the context of natural product extraction. For example, 2-Methyloxolane (2-MeOx) is studied as a sustainable solvent for the extraction of natural products, highlighting the evolving exploration of hydrocarbons in sustainable and green chemistry (Rapinel et al., 2020).

  • Solid-state Spectroscopy Analysis : The influence of different hydrocarbons, including those similar to this compound, on solid-state NMR spectra has been studied. This research is important in understanding the molecular structure and properties of various alkanes, which can have broader implications in materials science (Kubota, Kaneko, Akita, & Kawaguchi, 2004).

  • Chemical Ecology and Biocontrol : Research on this compound in the context of chemical ecology and as a biocontrol agent has been conducted. For instance, the cuticular hydrocarbons of certain beetles used in biological control have been analyzed, helping to understand the ecological interactions and potential applications in pest management (Nelson, Olson, & Fatland, 2002).

Safety and Hazards

When handling 2-Methyltriacontane, it’s important to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should also be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of an accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill or leak .

properties

IUPAC Name

2-methyltriacontane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(2)3/h31H,4-30H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQDPROWGQIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075087
Record name Isohentriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1560-72-1, 90386-48-4
Record name Triacotane, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isohentriacontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090386484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isohentriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIACOTANE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXJ9XHT2AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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